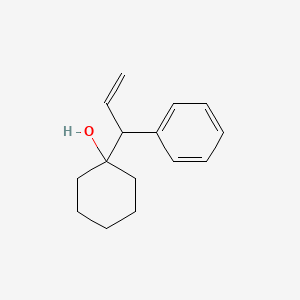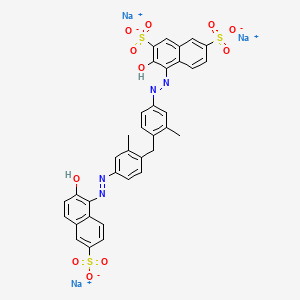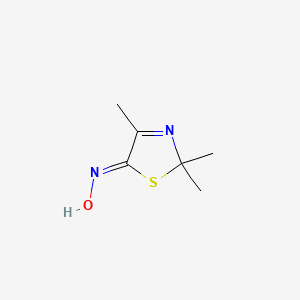
N,N,N',N',N'',N''-Hexabutyl-N'''-propylphosphorimidic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide: is a chemical compound known for its unique structure and properties It belongs to the class of phosphorimidic triamides, which are characterized by the presence of multiple amide groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide typically involves the reaction of hexabutylphosphoramide with propylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure uniformity. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amide groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include phosphoramide oxides, amine derivatives, and substituted phosphorimidic triamides.
Applications De Recherche Scientifique
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide
- N,N,N’,N’,N’‘,N’'-Hexamethylphosphoramide
Comparison: N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
| 80166-29-6 | |
Formule moléculaire |
C27H61N4P |
Poids moléculaire |
472.8 g/mol |
Nom IUPAC |
N-[bis(dibutylamino)-propylimino-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C27H61N4P/c1-8-15-22-29(23-16-9-2)32(28-21-14-7,30(24-17-10-3)25-18-11-4)31(26-19-12-5)27-20-13-6/h8-27H2,1-7H3 |
Clé InChI |
XKOTZXCKVQDQCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P(=NCCC)(N(CCCC)CCCC)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
